molecular formula C7H10ClN3O B11907216 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

カタログ番号: B11907216
分子量: 187.63 g/mol
InChIキー: WBAVMSJMCHCMFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a pyrimidine core, with a methoxy substituent at the 2-position. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. This scaffold is notable for its structural versatility, enabling modifications that influence pharmacokinetic and pharmacodynamic properties .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C7H10ClN3O

分子量

187.63 g/mol

IUPAC名

2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride

InChI

InChI=1S/C7H9N3O.ClH/c1-11-7-9-3-5-2-8-4-6(5)10-7;/h3,8H,2,4H2,1H3;1H

InChIキー

WBAVMSJMCHCMFU-UHFFFAOYSA-N

正規SMILES

COC1=NC=C2CNCC2=N1.Cl

製品の起源

United States

準備方法

Cyclization of Pyrrole Derivatives with Pyrimidine Precursors

This approach involves condensing pyrrole derivatives with pyrimidine precursors under controlled conditions.

Method 1: Formamide-Mediated Cyclization

  • Starting Materials : 3-Amino-4-carbethoxy-5-methyl-2-phenyl-pyrrole hydrochloride and formamide.

  • Reaction Conditions : Heating at 160°C for 16 hours under inert atmosphere.

  • Yield : 50%.

  • Mechanism : Cyclization via nucleophilic attack of the pyrrole amino group on the carbonyl carbon of formamide, followed by dehydration.

  • Product : 5-Methyl-4-phenyl-7-(p-tolyl)-6H-pyrrolo[3,4-d]pyrimidine derivatives.

Mannich Reaction and Condensation

This strategy leverages nucleophilic additions and cyclizations to construct the core structure.

Method 3: Mannich Base Formation

  • Starting Materials : 4-(2-Chloroethyl)-morpholine and potassium salt of imide derivatives.

  • Reaction Conditions : Ethanol, potassium ethoxide, 50°C.

  • Yield : 50–60%.

  • Mechanism : Alkylation of the imide nitrogen with chloroethyl groups, followed by cyclization to form the pyrrolo[3,4-d]pyrimidine scaffold.

Method 4: Ethyl 2-Cyanoacetate Alkylation

  • Starting Materials : Ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.

  • Reaction Conditions : Potassium carbonate, KI, 130°C.

  • Yield : 49% conversion rate.

  • Mechanism : α-Alkylation of cyanoacetate followed by cyclization with amidine salts.

Lithiation and α-Keto Ester Reaction

This method introduces the methoxy group via lithiation and nucleophilic addition.

Method 5: Lithiation of 4-Chloro-6-Methoxy-2-(Methylsulfanyl)pyrimidine

  • Starting Materials : 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine and α-keto esters.

  • Reaction Conditions : LDA (lithium diisopropylamide), THF, −78°C.

  • Yield : 60–65% after purification.

  • Mechanism : Lithiation at the 5-position of pyrimidine, followed by reaction with α-keto esters to form intermediates, which cyclize upon treatment with amines.

One-Pot Multicomponent Reactions

This approach simplifies synthesis by combining three reactants in a single pot.

Method 6: Three-Component Cyclization

  • Starting Materials : Arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives.

  • Reaction Conditions : TBAB (tetrabutylammonium bromide), ethanol, 50°C.

  • Yield : 70–90%.

  • Mechanism : Sequential nucleophilic additions and cyclization to form the pyrrolo[2,3-d]pyrimidine core.

Chlorination and Substitution

This method targets functional group interconversion to achieve the desired substituent.

Method 7: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Synthesis

  • Starting Materials : 2-Methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate.

  • Reaction Conditions : Lewis acid catalyst (e.g., ZnCl₂), 30–110°C.

  • Yield : 90.2% after purification.

  • Mechanism : Condensation to form a dichloro intermediate, followed by cyclization with formamidine salts and elimination of HCl.

Comparative Analysis

Method Key Reagents Conditions Yield References
CyclizationFormamide, pyrrole derivatives160°C, 16 hr50%
Mannich ReactionMorpholine, imide derivativesEthanol, 50°C50–60%
LithiationLDA, α-keto estersTHF, −78°C60–65%
MulticomponentArylglyoxals, TBABEthanol, 50°C70–90%
ChlorinationTrimethyl orthoformate, ZnCl₂30–110°C90.2%

Hydrochloride Salt Formation

The free base is typically converted to the hydrochloride salt via:

  • Treatments with HCl Gas : Bubbling HCl through a solution of the free base in ethanol or methanol.

  • Recrystallization : Dissolving the free base in a polar solvent (e.g., ethanol/water) and adding HCl to precipitate the salt .

化学反応の分析

Types of Reactions

2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyrrolo derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrrolo derivatives, and substituted pyrrolopyrimidines, each with potential biological activity.

科学的研究の応用

Antimalarial Activity

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant antimalarial properties. A study highlighted the synthesis of various substituted pyrrolo compounds, including 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives. These compounds demonstrated promising activity against Plasmodium falciparum, the parasite responsible for malaria. The mechanism of action is believed to involve inhibition of key enzymes in the parasite's metabolic pathways .

Anticancer Research

The compound has also been investigated for its anticancer properties. Studies have shown that certain pyrrolo[3,4-d]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. The presence of the methoxy group enhances the compound's ability to interact with biological targets involved in cancer progression. Notably, these compounds have been evaluated for their effects on apoptosis and cell cycle regulation in cancer cells .

Neuroprotective Effects

Emerging research suggests that 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride may possess neuroprotective effects. Preliminary studies indicate that it could mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves the modulation of neuroinflammatory pathways and oxidative stress responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is crucial for optimizing its pharmacological properties. Variations in substitution patterns on the pyrrolo ring have been shown to significantly influence potency and selectivity against various biological targets. This insight facilitates the design of more effective derivatives with enhanced therapeutic profiles.

Synthesis and Derivatives

The synthesis of 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride involves several synthetic routes that allow for the introduction of different functional groups. These synthetic strategies are vital for generating a library of derivatives that can be screened for diverse biological activities.

  • Antimalarial Study : A recent study synthesized various derivatives of 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine and tested their efficacy against Plasmodium falciparum. The results indicated several compounds with IC50 values in the low micromolar range, suggesting strong antimalarial potential.
  • Cancer Cell Line Research : In vitro assays conducted on breast cancer cell lines revealed that specific derivatives led to a reduction in cell viability by inducing apoptosis through caspase activation pathways.
  • Neuroprotection Investigation : Experimental models of neurodegeneration showed that treatment with 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride resulted in decreased levels of inflammatory markers and improved neuronal survival rates.

作用機序

The mechanism of action of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to altered cellular pathways and therapeutic effects, such as the induction of apoptosis in cancer cells.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Pyrazolo[3,4-d]pyrimidines (Figure 15, )
  • Structural Difference : Replaces the pyrrolidine ring with a pyrazole ring.
  • For example, 4-(phenylamino)pyrazolo[3,4-d]pyrimidine derivatives are studied as anticancer agents .
  • Example: 4-Substituted anilino-6-hydroxylaminopyrazolo[3,4-d]pyrimidine (Figure 15B) shows improved selectivity for tyrosine kinases compared to pyrrolo analogs .
Pyrido[3,4-d]pyrimidines (Figure 4, )
  • Structural Difference : Incorporates a pyridine ring instead of pyrrolidine.
  • Functional Impact: The pyridine ring increases aromaticity, improving DNA intercalation properties. Compounds like 4-anilinopyrido[3,4-d]pyrimidin-6-acrylamide (Figure 4E) are explored as kinase inhibitors with enhanced metabolic stability .

Substituent Modifications

Chloro-Substituted Derivatives
  • Example : 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (CAS 1190927-74-2, ).
  • Impact : Chlorine atoms at positions 2 and 4 increase electrophilicity, facilitating nucleophilic substitution reactions. These derivatives are precursors for antiviral and antimicrobial agents .
Benzyl-Substituted Derivatives
  • Example : 6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 779323-58-9, ).
  • Impact : The benzyl group enhances lipophilicity, improving blood-brain barrier penetration. This modification is critical for central nervous system-targeted drugs .
Morpholine/Pyridinyl Derivatives
  • Example: 4-(Morpholino)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine () and 2-(pyridin-4-yl) analogs ().
  • Impact : Morpholine improves aqueous solubility, while pyridinyl groups enhance binding affinity to ATP pockets in kinases .

Salt Forms and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Solubility Profile Key Application
Target Compound (Hydrochloride) C₈H₁₀ClN₃O 199.64* 97%† High in polar solvents‡ Kinase inhibitor intermediate
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride C₆H₇N₃·2HCl 194.06 95% Water-soluble Antimicrobial precursor
2,4-Dichloro derivative (Hydrochloride) C₆H₅Cl₂N₃·HCl 222.49 98% Moderate in ethanol Antiviral intermediate

*Calculated from molecular formula. †From . ‡Inferred from salt form.

生物活性

2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (CAS No. 1360364-97-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.

  • Molecular Formula : C7_7H9_9N3_3O
  • Molecular Weight : 151.17 g/mol
  • CAS Number : 947305-13-7 (base form), 1360364-97-1 (hydrochloride form)

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit promising anticancer activity. For instance, compounds similar to 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been tested against various cancer cell lines with notable results:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AA549 (Lung)0.048Induction of apoptosis
Compound BMCF7 (Breast)0.067Inhibition of cell proliferation

These findings suggest that the compound can induce apoptosis and inhibit cell proliferation in cancer cells, making it a candidate for further development in cancer therapy.

Antiparasitic Activity

The compound has also shown efficacy against parasitic infections. In vitro studies demonstrated that modifications to the pyrrolo[3,4-d]pyrimidine structure can enhance antiparasitic activity:

DerivativeEC50 (μM)Target Parasite
Derivative 10.010Plasmodium falciparum
Derivative 20.038Trypanosoma brucei

The low EC50 values indicate potent activity against these parasites, suggesting potential for use in treating diseases such as malaria and sleeping sickness.

The biological activity of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • DNA Interaction : It may interact with DNA or RNA, leading to disruptions in replication and transcription processes.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the anticancer effects of various pyrrolo[3,4-d]pyrimidine derivatives, including our compound of interest. The results showed significant tumor growth inhibition in xenograft models treated with the compound over a period of four weeks.

Case Study 2: Antiparasitic Activity

Another investigation focused on the antiparasitic properties of the compound against Trypanosoma species. The study reported a significant reduction in parasite load in infected mice treated with the compound compared to controls.

Q & A

Q. What are the optimal synthetic routes for 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride, and how can experimental design minimize trial-and-error approaches?

To optimize synthesis, employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors influencing yield and purity . Complement this with computational reaction path searches using quantum chemical calculations to predict energetically favorable pathways, as demonstrated in integrated computational-experimental frameworks like ICReDD . This hybrid approach reduces reliance on iterative testing by narrowing optimal conditions through predictive modeling and data-driven feedback loops .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Nuclear Magnetic Resonance (NMR): Assign peaks for the methoxy group (δ ~3.8–4.0 ppm for CH3_3O) and pyrrolo-pyrimidine protons (δ ~6.5–8.5 ppm for aromatic protons), ensuring comparison with structurally analogous compounds (e.g., 4-Methoxy-tetrahydropyrido-pyrimidine derivatives) .
  • Liquid Chromatography-Mass Spectrometry (LCMS): Confirm molecular ion ([M+H]+^+) and fragmentation patterns to verify molecular weight and purity. Cross-reference with databases for related heterocycles (e.g., pyridopyrimidines) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability by monitoring decomposition temperatures under inert atmospheres .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Use column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (hexane/ethyl acetate to dichloromethane/methanol) to separate the target compound from byproducts. For hydrochloride salts, consider recrystallization in ethanol/water mixtures to enhance crystalline purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound across studies?

Contradictions often arise from differences in reaction conditions (e.g., solvent polarity, catalyst aging) or analytical calibration . Perform sensitivity analyses using DoE to quantify the impact of variables like moisture levels or oxygen sensitivity . Validate results through reproducibility trials under controlled environments (e.g., inert atmosphere) and standardized characterization protocols .

Q. What computational methods are suitable for elucidating the reaction mechanisms of pyrrolo-pyrimidine synthesis?

  • Density Functional Theory (DFT): Model transition states and intermediates to identify rate-limiting steps in cyclization or methoxylation reactions .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics, particularly for polar aprotic solvents (e.g., DMF, DMSO) commonly used in heterocyclic syntheses .
  • Machine Learning (ML): Train models on existing reaction datasets to predict optimal catalysts or solvent systems for analogous pyrrolo-pyrimidine derivatives .

Q. How does the stability of this compound vary under different storage conditions, and how can degradation products be identified?

  • Accelerated Stability Studies: Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks. Monitor degradation via HPLC-UV/Vis to detect shifts in retention times or new peaks .
  • Forced Degradation: Use acidic/basic hydrolysis, oxidative stress (H2_2O2_2), and photolysis to identify labile functional groups (e.g., methoxy or pyrrolidine rings). Characterize degradation products via high-resolution MS/MS .

Q. What role does the methoxy group play in modulating the compound’s physicochemical properties compared to non-substituted analogs?

The methoxy group enhances electron density in the pyrimidine ring, altering solubility (increased polarity) and stability (resistance to oxidative cleavage). Compare with analogs like 4-Chloro-pyrrolo-pyrimidine ( ) using Hammett substituent constants to quantify electronic effects on reactivity .

Q. How can researchers assess the in vitro bioactivity of this compound against related pyrrolo-pyrimidine derivatives?

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with variations in substituents (e.g., halogenation at position 6) and test against biological targets (e.g., kinase enzymes) using fluorescence-based assays .
  • Molecular Docking: Screen the compound against protein crystal structures (e.g., T-cell malignancy targets) to predict binding affinities and guide functional assays .

Q. Methodological Notes

  • Avoid Reliance on Unverified Sources: Exclude data from non-peer-reviewed platforms (e.g., ) .
  • Standardize Nomenclature: Use IUPAC names consistently to prevent ambiguity (e.g., "6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine" vs. "tetrahydropyrido-pyrimidine") .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。